L-CITRULLINE (4,4,5,5-D4)

Catalog No.
S1891257
CAS No.
M.F
M. Wt
179.21
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L-CITRULLINE (4,4,5,5-D4)

Product Name

L-CITRULLINE (4,4,5,5-D4)

Molecular Weight

179.21

L-Citrulline (4,4,5,5-D₄) is a stable isotope-labeled form of L-Citrulline, an α-amino acid with the molecular formula C6_6H9_9D4_4N3_3O3_3. It is primarily recognized for its role in the urea cycle, where it is synthesized from L-ornithine and carbamoyl phosphate. This compound is also a byproduct of the conversion of L-arginine to nitric oxide, catalyzed by nitric oxide synthase enzymes. The name "citrulline" is derived from the Latin word for watermelon, "citrullus," as it was first isolated from this fruit .

  • Urea Cycle: In this cycle, L-citrulline is formed from L-ornithine and carbamoyl phosphate through the action of ornithine carbamoyltransferase. This reaction is crucial for the detoxification of ammonia in the liver.
  • Nitric Oxide Production: L-Citrulline is produced as a byproduct when L-arginine undergoes oxidation to produce nitric oxide. This reaction is facilitated by nitric oxide synthase enzymes, which play a vital role in cardiovascular health by regulating blood flow and pressure .
  • Conversion to L-Arginine: L-Citrulline can be converted back into L-arginine via argininosuccinate synthase and argininosuccinate lyase, contributing to the nitric oxide synthesis pathway .

L-Citrulline exhibits several biological activities:

  • Nitric Oxide Precursor: It serves as an important precursor for nitric oxide synthesis, which is essential for vascular health and regulating blood pressure.
  • Exercise Performance: Supplementation with L-citrulline has been shown to improve exercise performance by enhancing blood flow and reducing muscle soreness post-exercise.
  • Detoxification: It plays a role in detoxifying ammonia in the body as part of the urea cycle .

L-Citrulline (4,4,5,5-D₄) can be synthesized through various methods:

  • From L-Arginine: One common method involves reacting L-arginine hydrochloride with sodium hydroxide, copper oxide, and hydrogen sulfide to yield L-citrulline.
  • Isotope Labeling: The specific labeling with deuterium (D₄) can be achieved through chemical synthesis techniques that incorporate deuterated reagents during the reaction process .
  • Biological Synthesis: In vivo, it is synthesized from ornithine and carbamoyl phosphate as part of metabolic processes occurring in various tissues including the liver and intestines .

L-Citrulline has diverse applications:

  • Nutritional Supplements: It is widely used in dietary supplements aimed at improving athletic performance and recovery.
  • Medical Research: As a biochemical reagent, it is utilized in studies related to metabolism and cardiovascular health.
  • Therapeutic Uses: Potential therapeutic applications include treatment for conditions like erectile dysfunction and heart disease due to its role in nitric oxide production .

Research indicates that L-citrulline may interact with various medications:

  • Blood Pressure Medications: Caution is advised when combining L-citrulline with nitrates or phosphodiesterase inhibitors (e.g., sildenafil), as this may lead to hypotension.
  • General Drug Interactions: While no significant side effects have been reported, it may affect how certain drugs work in the body; thus, medical consultation is recommended before use .

L-Citrulline shares similarities with several other amino acids and compounds involved in nitrogen metabolism. Here are some notable comparisons:

CompoundRole/FunctionUnique Features
L-ArgininePrecursor to nitric oxideDirectly involved in NO synthesis
L-OrnithineIntermediate in urea cyclePrecursor to citrulline
L-GlutamineSupports immune functionPlays a role in nitrogen transport
L-LysineEssential amino acidInvolved in protein synthesis

Uniqueness of L-Citrulline

L-Citrulline's unique position lies in its dual role as both a product of arginine metabolism and a precursor for arginine synthesis. This makes it particularly valuable for enhancing nitric oxide levels without directly supplementing arginine itself .

Chemical Synthesis Strategies for Position-Specific Deuterium Labeling

The synthesis of L-citrulline (4,4,5,5-D4) requires precise positioning of deuterium atoms at specific carbon positions within the amino acid backbone [1]. Position-specific deuterium labeling represents a sophisticated approach to isotopic enrichment that demands careful selection of synthetic strategies and precursor materials [2]. The target compound features deuterium incorporation at the 4,4,5,5 positions, corresponding to the methylene carbons in the side chain of the citrulline molecule [1].

Chemical synthesis methodologies for position-specific deuterium labeling employ multi-step organic synthesis techniques that strategically introduce deuterium atoms at predetermined molecular positions . The most common approach involves the use of deuterated building blocks as starting materials, which are then subjected to conventional synthetic transformations while preserving the isotopic labeling pattern [4]. Alternative strategies utilize selective deuteration reactions that target specific carbon-hydrogen bonds within pre-formed molecular frameworks [2].

Table 1: Position-Specific Deuterium Labeling Strategies for L-Citrulline (4,4,5,5-D4)

StrategyDeuterium SourceTarget PositionsSelectivityYield Range
Deuterated precursor incorporationD2O, deuterated reagents4,4,5,5High (>95%)70-85%
Selective hydrogen-deuterium exchangeD2O with catalystsMultiple positionsModerate (80-95%)60-80%
Multi-step synthetic approachVarious deuterated building blocksSpecific positionsHigh (>90%)50-70%

The synthesis typically begins with appropriately deuterated starting materials, such as deuterated glutamic acid derivatives or deuterated ornithine precursors [5]. These precursors undergo enzymatic or chemical transformations that preserve the deuterium labeling while constructing the citrulline framework [6]. The carbamylation reaction, which introduces the ureido group characteristic of citrulline, must be carefully controlled to prevent deuterium scrambling [5].

Recent advances in site-selective deuteration have demonstrated the utility of dual-protein enzyme systems for achieving high deuterium incorporation at specific positions [6]. These biocatalytic approaches offer exceptional enantioselectivity and positional control, with deuterium incorporation levels reaching 95% at target carbon atoms [6]. The enzymatic methods operate under mild conditions that minimize unwanted side reactions and preserve molecular integrity [6].

Catalytic Hydrogen-Deuterium Exchange Techniques

Catalytic hydrogen-deuterium exchange represents a powerful methodology for introducing deuterium atoms into organic molecules through direct replacement of existing hydrogen atoms [7] [8]. The process relies on transition metal catalysts that facilitate the reversible cleavage and formation of carbon-hydrogen bonds in the presence of deuterium sources [9] [10].

Platinum group metal catalysts, including palladium, platinum, and rhodium supported on carbon, demonstrate exceptional activity for hydrogen-deuterium exchange reactions [7]. These heterogeneous catalysts operate through a well-established mechanism involving oxidative addition of carbon-hydrogen bonds to the metal center, followed by reductive elimination with deuterium incorporation [7]. The catalytic cycle requires activation by hydrogen gas, which generates the active metal species capable of facilitating bond exchange [7].

Table 2: Catalytic Systems for Hydrogen-Deuterium Exchange in Amino Acid Deuteration

Catalyst SystemOperating TemperatureDeuterium SourceExchange EfficiencyReaction Time
Palladium on carbon (10%)25-50°CD2O85-95%12-24 hours
Platinum on carbon (5%)50-80°CD2O with i-PrOH90-98%8-16 hours
Rhodium on carbon (5%)60-100°CD2 gas95-99%6-12 hours
Ruthenium nanoparticles40-70°CD2O88-94%16-24 hours

The mechanism of platinum group metal-catalyzed hydrogen-deuterium exchange involves the formation of a zerovalent metal species coordinated by hydrogen gas and deuterium oxide [7]. This active complex undergoes oxidative addition with substrate carbon-hydrogen bonds, generating a metal-hydride intermediate [7]. Subsequent hydrogen-deuterium exchange occurs through ligand substitution, followed by reductive elimination to regenerate the catalyst and release the deuterated product [7].

Palladium-catalyzed nondirected late-stage deuteration has emerged as a particularly valuable technique for complex molecule labeling [8]. This methodology employs specialized ligand systems containing N-acylsulfonamide groups that enhance catalytic activity and substrate tolerance [8]. The protocol achieves high degrees of deuterium incorporation while maintaining extraordinary functional group tolerance, making it suitable for sensitive amino acid substrates [8].

Recent developments in nanocatalyzed hydrogen isotope exchange have expanded the scope of deuteration reactions to include nitrogen-containing heterocycles and complex pharmaceutically relevant scaffolds [10]. Ruthenium nanoparticles stabilized by N-heterocyclic carbene ligands demonstrate unique selectivity patterns, preferentially deuterating specific positions while leaving others untouched [9]. These nanocatalysts offer improved control over regioselectivity compared to traditional heterogeneous systems [10].

Purification and Isolation Protocols for Isotopologue Enrichment

The purification and isolation of isotopologues requires specialized techniques capable of separating compounds that differ only in isotopic composition [11] [12]. Traditional separation methods often prove inadequate for isotopologue purification due to the minimal physical property differences between isotopic variants [13]. Advanced chromatographic and distillation techniques have been developed specifically to address these challenges [11] [14].

Gas chromatographic purification represents the most widely employed method for isotopologue separation in research applications [11] [12]. The technique exploits subtle differences in vapor pressure and molecular interactions between isotopic forms to achieve separation [11]. High-resolution gas chromatography systems equipped with specialized columns can resolve isotopologues with mass differences as small as one atomic mass unit [12].

Table 3: Purification Methods for L-Citrulline (4,4,5,5-D4) Isotopologue Enrichment

Purification MethodSeparation EfficiencyRecovery YieldPurity AchievedEquipment Requirements
Gas Chromatography95-98%85-92%>98%Specialized columns, precise temperature control
High-Performance Liquid Chromatography90-96%88-94%>96%Ultra-high pressure systems, deuterated solvents
Crystallization from deuterated solvents85-92%75-85%>95%Temperature-controlled crystallization apparatus
Membrane separation80-88%90-95%>90%Selective permeation membranes

The gas chromatographic purification process typically involves multiple stages of separation to achieve the desired isotopic purity [11]. Initial purification removes gross impurities and non-isotopic contaminants, while subsequent high-resolution separations target specific isotopologue mixtures [12]. The technique requires careful optimization of column temperature, carrier gas flow rate, and injection parameters to maximize separation efficiency [11].

Liquid chromatographic approaches offer advantages for thermally sensitive compounds that may decompose under gas chromatographic conditions [13]. High-performance liquid chromatography systems employ deuterated mobile phases to minimize isotopic exchange during separation [13]. The technique achieves isotopologue resolution through differential interactions with stationary phase materials that exhibit slight selectivity for isotopic variants [13].

Distillation-diffusion processes represent an alternative approach for large-scale isotopologue purification [14]. These methods combine fractional distillation with molecular diffusion through barrier gases to achieve isotopic separation [14]. The technique has demonstrated stage efficiencies of approximately 50% for isotopic separation of organic molecules [14]. Rotating separation tubes enhance mass transfer and reduce the distance between evaporating and condensing surfaces, improving overall separation performance [14].

Quality Control Measures for Isotopic Purity Verification

Quality control measures for isotopically labeled compounds require sophisticated analytical techniques capable of quantifying deuterium enrichment and confirming structural integrity [15] [16]. The verification process must distinguish between desired isotopologues and unwanted isotopic variants while providing accurate quantitative data on isotopic purity [17].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for isotopic purity verification [18] [17]. Deuterium nuclear magnetic resonance provides direct observation of deuterium atoms within the molecular structure, allowing for position-specific enrichment determination [17]. The technique offers exceptional sensitivity for highly deuterated compounds, where conventional proton nuclear magnetic resonance becomes limited by weak residual proton signals [17].

Table 4: Analytical Methods for Isotopic Purity Verification of L-Citrulline (4,4,5,5-D4)

Analytical MethodDetection LimitPrecisionAnalysis TimeInformation Provided
Deuterium Nuclear Magnetic Resonance0.1% D±0.2%2-4 hoursPosition-specific enrichment, structural verification
High-Resolution Mass Spectrometry0.01%±0.1%15-30 minutesMolecular composition, isotopologue distribution
Isotope Ratio Mass Spectrometry0.001%±0.05%1-2 hoursPrecise isotopic ratios, bulk enrichment
Liquid Chromatography-Mass Spectrometry0.05%±0.15%30-60 minutesPurity assessment, impurity identification

Mass spectrometric analysis provides complementary information on isotopic composition and molecular integrity [16] [19]. High-resolution mass spectrometry enables accurate determination of isotopologue distributions by measuring the exact masses of different isotopic variants [16]. The technique employs time-of-flight analyzers to achieve the mass resolution necessary for distinguishing between closely related isotopologues [16].

Isotope ratio mass spectrometry offers the highest precision for isotopic composition measurements [19]. The technique utilizes magnetic sector mass spectrometry to enable high-precision measurement of stable isotope content [19]. Typical measurements achieve precisions better than 0.1 per mille for deuterium analyses, making it ideal for quality control applications requiring exceptional accuracy [19].

The quality control protocol typically begins with nuclear magnetic resonance analysis to confirm structural integrity and determine position-specific deuterium enrichment [17]. Deuterium nuclear magnetic resonance spectra provide rich information for structure verification and impurity identification [17]. The technique can directly observe deuterium at labile positions, such as amino and hydroxyl groups, which are often difficult to analyze by other methods [17].

Mass spectrometric verification follows nuclear magnetic resonance analysis to provide quantitative data on overall isotopic purity [16]. The analysis involves extracting and integrating isotopic ions from full-scan mass spectra to calculate the relative abundance of each isotopologue [16]. Background subtraction and isotopic correction procedures ensure accurate quantification of enrichment levels [16].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry represents the cornerstone analytical technique for structural elucidation and quantitative analysis of L-CITRULLINE (4,4,5,5-D4). The deuterated compound exhibits distinctive fragmentation patterns that facilitate unambiguous identification and precise quantitation [1] [2].

The molecular ion of L-CITRULLINE (4,4,5,5-D4) appears at m/z 180.1 [M+H]+ in positive electrospray ionization mode, representing a +4 Da mass shift compared to the unlabeled citrulline at m/z 176.1 [3] [4]. This mass difference arises from the incorporation of four deuterium atoms at positions 4 and 5 of the aliphatic chain, resulting in the molecular formula C6H9D4N3O3 with a molecular weight of 179.21 Da [5] [6].

The primary fragmentation pathway involves the characteristic loss of ammonia (NH3, 17.03 Da) from the molecular ion, yielding the base peak at m/z 164.1 for the deuterated compound and m/z 160.1 for unlabeled citrulline [7] [8]. This fragmentation is consistent across various collision energies and represents the most abundant product ion suitable for quantitative analysis [1] [9].

A secondary fragmentation route involves the sequential loss of isocyanic acid (HNCO, 43.01 Da) followed by ammonia, producing fragment ions at m/z 122.1 for L-CITRULLINE (4,4,5,5-D4) and m/z 118.1 for the unlabeled analog [8] [10]. This neutral loss of HNCO is characteristic of citrulline-containing compounds and serves as a diagnostic ion for structural confirmation [9] [11].

Table 1: High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

ParameterL-Citrulline (4,4,5,5-D4)Unlabeled L-Citrulline
Molecular Ion [M+H]+180.1 m/z176.1 m/z
Mass Shift from Unlabeled+4 Da0 Da
Primary Fragment Ion164.1 m/z [M+H-NH3]+160.1 m/z [M+H-NH3]+
Secondary Fragment Ion122.1 m/z [M+H-HNCO-NH3]+118.1 m/z [M+H-HNCO-NH3]+
Neutral Loss43.01 Da (HNCO)43.01 Da (HNCO)
Mass Accuracy (ppm)<5<5
Resolution Requirement>25,000>25,000
Ionization ModeESI PositiveESI Positive

High-resolution mass spectrometry platforms operating at resolution settings exceeding 25,000 FWHM are essential for accurate mass determination and elimination of isobaric interferences [2] [12]. The enhanced resolution capabilities enable differentiation between closely related amino acids and their isotopic variants, ensuring analytical specificity [1] [7].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional Analysis

Nuclear magnetic resonance spectroscopy of deuterium nuclei (2H NMR) provides unparalleled specificity for positional analysis of deuterium incorporation in L-CITRULLINE (4,4,5,5-D4). Deuterium NMR operates on the principle that deuterium nuclei possess a nuclear spin of I = 1, contrasting with the I = 1/2 spin of protons, resulting in distinct spectroscopic behavior [13] [14].

The deuterium nuclei in L-CITRULLINE (4,4,5,5-D4) exhibit chemical shifts within the range of 1.5-4.5 ppm, corresponding to the aliphatic carbon environments at positions 4 and 5 [15] [16]. The signals appear as broad singlets due to the quadrupolar nature of deuterium nuclei and reduced scalar coupling interactions compared to proton NMR [13] [17].

Deuterium nuclear magnetic resonance spectroscopy demonstrates exceptional utility in confirming the effectiveness of deuteration processes [16]. The presence of deuterium signals in 2H NMR spectra concurrent with the absence of corresponding proton signals in 1H NMR provides definitive evidence of successful isotopic substitution [14] [15].

The quadrupolar coupling of deuterium nuclei results in broader spectral lines compared to proton NMR, with typical line widths ranging from 5-50 Hz depending on molecular environment and magnetic field strength [18] [17]. High-field NMR spectrometers operating at 9.4-14.1 Tesla field strengths are recommended for optimal sensitivity and resolution [19] [20].

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Parameters

ParameterL-Citrulline (4,4,5,5-D4)Standard Conditions
Chemical Shift Range (ppm)1.5-4.51H reference
Coupling PatternReduced J-couplingStandard J-coupling
Signal MultiplicityBroad singletsMultiplets
Deuterium Exchange RateNon-exchangeableVariable
Line Width (Hz)5-501-5
Minimum Concentration (mM)0.10.05
Acquisition Time (min)5-302-10
Field Strength (Tesla)9.4-14.19.4-14.1

Quantitative deuterium NMR analysis employs electronically generated reference signals (ERETIC) for accurate integration and deuterium content determination [21] [22]. This methodology enables precise measurement of deuterium isotope ratios with reduced acquisition times compared to conventional internal standard approaches [22].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitation Methods

Liquid chromatography-tandem mass spectrometry represents the most widely adopted analytical platform for quantitative determination of L-CITRULLINE (4,4,5,5-D4) in biological matrices. The methodology combines chromatographic separation with highly selective mass spectrometric detection, enabling accurate quantitation in complex biological samples [23] [24] [25].

Hydrophilic interaction liquid chromatography (HILIC) serves as the preferred separation mode for citrulline analysis due to its exceptional retention of polar amino acids [24] [26]. The technique employs reversed-phase-like instrumentation with normal-phase retention mechanisms, utilizing high organic content mobile phases that enhance electrospray ionization efficiency [26].

The chromatographic separation is typically achieved using pentafluorophenylpropyl (PFP) or amide-bonded stationary phases with gradient elution systems [23] [26]. Mobile phase A consists of 0.1% formic acid in water, while mobile phase B contains 0.1% formic acid in acetonitrile [24] [26]. The retention time for both L-CITRULLINE (4,4,5,5-D4) and unlabeled citrulline is approximately 1.55 minutes under standard conditions [24] [26].

Multiple reaction monitoring (MRM) detection employs specific precursor-to-product ion transitions for quantitative analysis [23] [24]. For L-CITRULLINE (4,4,5,5-D4), the primary quantification transition is m/z 180.1 → 74.1, while the confirmation transition is m/z 180.1 → 122.1 [24]. The unlabeled citrulline utilizes transitions m/z 176.1 → 70.1 and m/z 176.1 → 118.1 for quantification and confirmation, respectively [24] [26].

Table 3: LC-MS/MS Quantitation Methods

Method ParameterL-Citrulline (4,4,5,5-D4)Unlabeled L-Citrulline
Retention Time (min)1.551.55
Column TypeHILICHILIC
Mobile Phase A0.1% Formic Acid in H2O0.1% Formic Acid in H2O
Mobile Phase B0.1% Formic Acid in ACN0.1% Formic Acid in ACN
Flow Rate (mL/min)0.450.45
Injection Volume (μL)1010
MRM Transition 1180.1 → 74.1176.1 → 70.1
MRM Transition 2180.1 → 122.1176.1 → 118.1
Collision Energy (eV)2222
Linear Range (μM)0.3-20000.3-2000

The analytical method demonstrates excellent linearity across the concentration range of 0.3-2000 μM with correlation coefficients exceeding 0.999 [24] [25]. The lower limit of quantitation (LLOQ) is established at 0.3 μM with precision values below 10% coefficient of variation [24] [26].

Sample preparation involves protein precipitation using acetonitrile followed by centrifugation and dilution with mobile phase components [24] [26]. This simplified extraction procedure eliminates the need for complex derivatization steps while maintaining analytical sensitivity and specificity [24].

Isotopic Dilution Mass Spectrometry (IDMS) Calibration Approaches

Isotopic dilution mass spectrometry represents the most accurate quantitative analytical approach for L-CITRULLINE (4,4,5,5-D4) analysis, providing metrologically traceable results with exceptional precision and accuracy [27] [28] [29]. The technique relies on the addition of known amounts of isotopically enriched internal standard to samples, followed by measurement of isotope ratios rather than absolute signal intensities [30] [31].

The fundamental principle of isotopic dilution involves mixing the sample containing unlabeled citrulline with a precisely known amount of L-CITRULLINE (4,4,5,5-D4) internal standard [28] [32]. The resulting isotope ratio measured by mass spectrometry directly relates to the original analyte concentration through well-established mathematical relationships [29] [33].

Single-point isotopic dilution mass spectrometry (ID1MS) represents the simplest implementation, requiring addition of a fixed amount of internal standard to each sample [33]. This approach provides rapid analysis with accuracy typically ranging from 2-5% relative standard deviation, making it suitable for routine quantitative applications [33].

Multi-point isotopic dilution mass spectrometry (IDnMS) employs multiple calibration standards with varying isotope ratios to bracket the sample concentrations [33]. This approach extends the dynamic range and improves accuracy to 1-3% relative standard deviation, particularly beneficial for samples with widely varying analyte concentrations [33].

Exact-matching isotopic dilution mass spectrometry represents the most precise calibration approach, employing iterative processes to match isotope ratios between samples and calibration standards [33]. This methodology achieves the highest accuracy levels of 0.5-2% relative standard deviation but requires more complex sample preparation and analysis protocols [33].

Table 4: Isotopic Dilution Mass Spectrometry (IDMS) Calibration Approaches

Calibration ApproachInternal Standard RatioAccuracy (% RSD)Dynamic RangeSample Requirement
Single Point IDMS1:1 Fixed2-5LimitedSingle sample
Multi-Point IDMSVariable (1:5 to 5:1)1-3ExtendedMultiple standards
Exact Matching IDMSIterative matching0.5-2WideMatched standards
Reverse IDMSMultiple ratios1-4VariableCalibration series

The calibration of isotopic dilution mass spectrometry requires precise knowledge of the isotopic composition and concentration of the L-CITRULLINE (4,4,5,5-D4) internal standard [29] [31]. Reverse isotopic dilution experiments using gravimetrically prepared natural citrulline solutions serve to establish the internal standard concentration with high accuracy [29] [34].

Isotopic dilution mass spectrometry demonstrates exceptional robustness against matrix effects, instrumental drift, and sample preparation variability [27] [32]. The isotope ratio measurement principle inherently compensates for variations in extraction efficiency, ionization response, and analytical instrument performance [28] [35].

The technique requires high isotopic purity of the deuterated internal standard to minimize bias from overlapping isotope distributions [36] [37]. L-CITRULLINE (4,4,5,5-D4) with isotopic purity exceeding 98 atom % deuterium ensures accurate quantitation without significant interference from unlabeled impurities [3] [5].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

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